N'-hydroxy-6-oxopiperidine-3-carboximidamide N'-hydroxy-6-oxopiperidine-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879306
InChI: InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10)
SMILES:
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

N'-hydroxy-6-oxopiperidine-3-carboximidamide

CAS No.:

Cat. No.: VC15879306

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-6-oxopiperidine-3-carboximidamide -

Specification

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name N'-hydroxy-6-oxopiperidine-3-carboximidamide
Standard InChI InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10)
Standard InChI Key HYRKJKLLAADWRX-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NCC1C(=NO)N

Introduction

Synthesis and Synthetic Routes

The synthesis of N'-hydroxy-6-oxopiperidine-3-carboximidamide typically involves multi-step reactions starting from piperidine precursors. A common approach utilizes hydroxylamine hydrochloride to introduce the oxime intermediate, which is subsequently functionalized into the carboximidamide group.

Key Synthetic Steps

  • Formation of the Piperidine Skeleton: Starting materials such as 6-oxopiperidine-3-carboxylic acid are modified via alkylation or acylation to introduce substituents. For example, reaction with ethyl or methyl halides under basic conditions yields 1-alkyl-6-oxopiperidine intermediates.

  • Oxime Formation: Treatment with hydroxylamine hydrochloride in ethanol or methanol introduces the N'-hydroxy group, forming the oxime intermediate. This step often requires controlled pH and temperature to optimize yield.

  • Carboximidamide Functionalization: The oxime undergoes further reaction with ammonia or amines to form the carboximidamide group. Catalysts such as acetic acid or palladium-based systems may be employed to enhance reaction efficiency .

Example Reaction Scheme:

6-Oxopiperidine-3-carboxylic acidBaseR-X1-R-6-oxopiperidineNH2OH\cdotpHClEtOHN’-Hydroxy-6-oxopiperidine-3-carboximidamide\text{6-Oxopiperidine-3-carboxylic acid} \xrightarrow[\text{Base}]{\text{R-X}} \text{1-R-6-oxopiperidine} \xrightarrow[\text{NH}_2\text{OH·HCl}]{\text{EtOH}} \text{N'-Hydroxy-6-oxopiperidine-3-carboximidamide}

Industrial-Scale Production

Large-scale synthesis involves batch reactors with optimized parameters:

  • Solvents: Ethanol, methanol, or dimethylformamide (DMF).

  • Temperature: 60–80°C for oxime formation; room temperature for carboximidamide synthesis.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Structural and Physicochemical Properties

Molecular Structure

The compound features a piperidine ring with:

  • Ketone Group (C=O): At position 6, contributing to electrophilic reactivity.

  • Carboximidamide Group (C(=NOH)NH₂): At position 3, enabling hydrogen bonding and metal coordination .

  • Conformational Flexibility: The piperidine ring adopts a chair conformation, with substituents in equatorial positions to minimize steric strain .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular Weight157.17 g/mol
XLogP3-0.7 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).

  • NMR (¹H): δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N-CH₂), δ 8.1 ppm (N-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 157.17 [M]⁺ .

CompoundIC₅₀ (COX-2)IC₅₀ (HDAC6)Reference
1-Ethyl derivative0.8 μM1.2 μM
1-Methyl derivative1.5 μM2.0 μM

Applications in Medicinal Chemistry

Prodrug Development

The N'-hydroxy group serves as a prodrug moiety, enhancing solubility and bioavailability. Enzymatic cleavage in vivo releases active amines.

Metal Coordination Complexes

The carboximidamide group forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in:

  • Antimicrobial Agents: Cu(II) complexes show broad-spectrum activity against E. coli and S. aureus.

  • Catalysis: Asymmetric synthesis catalysts for C-C bond formation .

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